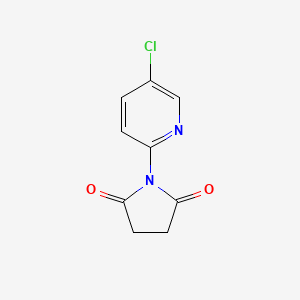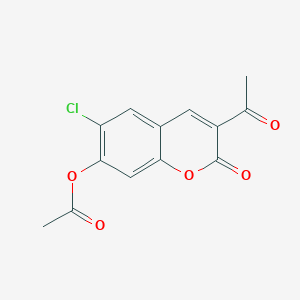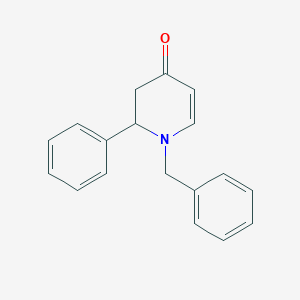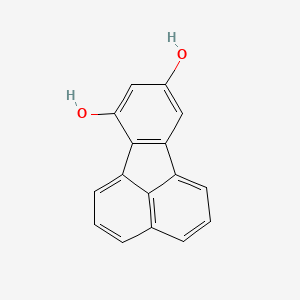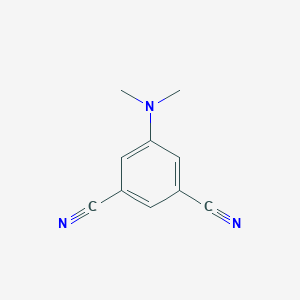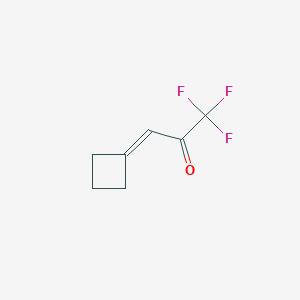![molecular formula C7H8OS5 B12551223 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one CAS No. 155199-99-8](/img/structure/B12551223.png)
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one is a complex organic compound characterized by its unique structure containing multiple sulfur atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one involves multiple steps, typically starting with the formation of the dithiolo ring. The process often includes the use of sulfur-containing reagents and specific catalysts to facilitate the formation of the trithione structure. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group in the molecule with another, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and reducing agents. The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sulfur-containing compounds and as a reagent in various organic reactions.
Biology: The compound’s ability to donate sulfur makes it useful in studying sulfur metabolism and related biochemical pathways.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting sulfur-related metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one involves its interaction with molecular targets through its sulfur atoms. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and sulfur metabolism. The compound’s ability to donate sulfur atoms plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydro-2H-1,3-dithiolo[4,5-b][1,4]dioxine-2-thione: This compound shares a similar dithiolo structure but differs in its oxygen content.
4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Another related compound with a quinoline ring, known for its kinase inhibitory activity.
Uniqueness
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one is unique due to its trithione structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
155199-99-8 |
|---|---|
Formule moléculaire |
C7H8OS5 |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
5,6,8,9-tetrahydro-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one |
InChI |
InChI=1S/C7H8OS5/c8-7-12-5-6(13-7)11-4-2-9-1-3-10-5/h1-4H2 |
Clé InChI |
AHJYXFWWUIINNS-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C(SCCS1)SC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


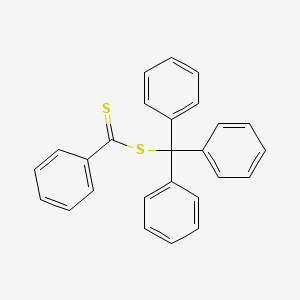
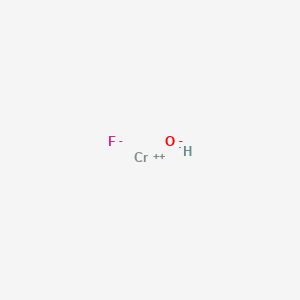
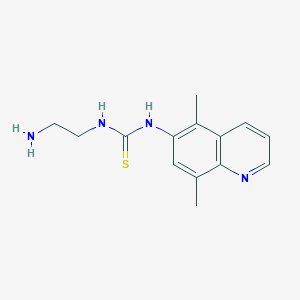
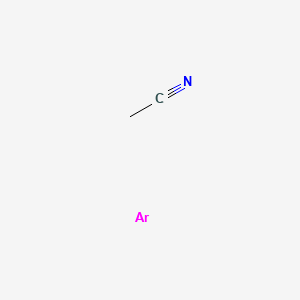

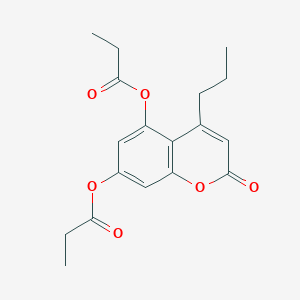
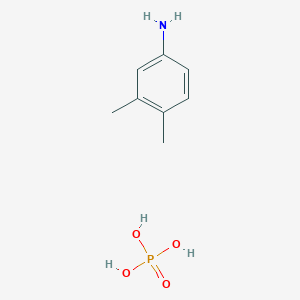
![1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B12551184.png)
